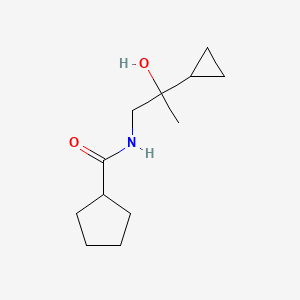

![molecular formula C26H26N2O2S2 B2500327 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 923484-46-2](/img/structure/B2500327.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide is a complex molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related structures and their properties.

Synthesis Analysis

The synthesis of related compounds involves several steps, including refluxing benzothiazoles with acetic acid to form hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides . Additionally, C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids has been employed to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamides . Another related synthesis involves the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, prepared via microwave-assisted Gewald reaction .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various analytical techniques. For instance, X-ray diffraction analysis has revealed that certain synthesized acetamide derivatives exhibit specific conformations, such as a half-chair conformation for the cyclohexene ring and a planar thiophene ring .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of hydrogen-bonded assemblies and dimers, as seen in the case of N-(benzo[d]thiazol-2-yl)acetamide derivatives . These interactions are crucial for the biological activity of the compounds, as they can influence the binding to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents on the benzothiazole moiety can lead to different hydrogen bonding patterns, which in turn affect the photophysical properties of the crystals . The synthesis methods employed also contribute to the overall yield, purity, and environmental impact of the synthetic procedures .

Scientific Research Applications

Antitumor Activities

Studies have shown that derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which share a similar structure with the compound , have significant antitumor activities. They were synthesized to form different heterocyclic derivatives and showed high inhibitory effects against various human cancer cell lines including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010). Additionally, another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against some cancer cell lines, marking this chemical structure as potential for antitumor applications (Yurttaş et al., 2015).

Antimicrobial and Dyeing Applications

Derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have also been used to create polyfunctionalized acyclic and heterocyclic dye precursors, exhibiting significant antimicrobial activity against a broad range of organisms. These compounds have been applied in dyeing and textile finishing, showcasing the versatility of the chemical structure in various applications (Shams et al., 2011).

Photophysical Properties

Research into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamides revealed distinct hydrogen bond associations based on the substituent in the benzothiazole moiety. This insight into the molecular interactions and assemblies provides valuable information for further scientific applications, especially in material sciences (Balijapalli et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It is known that benzothiazole derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzothiazole derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The admet calculation showed a favourable pharmacokinetic profile of synthesized compounds .

Result of Action

It is known that benzothiazole derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It is known that environmental factors can influence the action of many compounds, and this is likely to be the case for this compound as well .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O2S2/c1-3-30-18-11-9-17(10-12-18)15-23(29)28-26-24(19-13-8-16(2)14-22(19)32-26)25-27-20-6-4-5-7-21(20)31-25/h4-7,9-12,16H,3,8,13-15H2,1-2H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDECKXDBSXNVDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2500244.png)

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

![N-(2,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2500246.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)

![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)

![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)